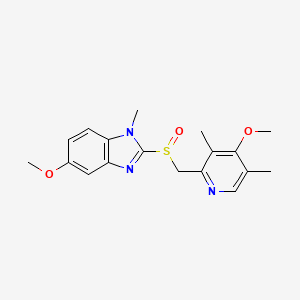

N-Methyl omeprazole

Descripción

Contextualization within the Benzimidazole (B57391) Sulfoxide (B87167) Chemical Space

N-Methyl omeprazole (B731) belongs to the benzimidazole sulfoxide family, a class of heterocyclic compounds that form the chemical backbone of several major pharmaceutical agents. Structurally, it shares the core components of omeprazole: a benzimidazole ring system linked to a pyridine (B92270) ring via a methylsulfinyl group. The defining feature of N-Methyl omeprazole is the presence of a methyl group on one of the nitrogen atoms of the benzimidazole moiety. This seemingly minor alteration has profound implications for the molecule's chemical and biological properties.

The benzimidazole sulfoxide scaffold is of significant interest in medicinal chemistry due to its proven efficacy in targeting the H+/K+ ATPase, or proton pump, in the stomach's parietal cells. Research into various derivatives of this scaffold, including N-substituted analogs like this compound, aims to elucidate the structural requirements for biological activity and to develop novel compounds with tailored properties. This compound is often synthesized as a reference compound in the development and quality control of omeprazole and related drugs, where its distinct chromatographic and spectroscopic properties allow for the accurate identification and quantification of impurities.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methyl-1H-benzimidazole |

| Molecular Formula | C18H21N3O3S |

| Molecular Weight | 359.4 g/mol |

Significance of N-Methylation in Drug Metabolism Studies and Chemical Reactivity

The introduction of a methyl group at the nitrogen atom of the benzimidazole ring in omeprazole serves as a critical modification for studying drug metabolism. In general, N-methylation can significantly alter the pharmacokinetic profile of a drug by:

Blocking Metabolic Sites: The nitrogen atom in the benzimidazole ring of omeprazole is a potential site for metabolic reactions. N-methylation effectively blocks this site, preventing certain metabolic transformations and potentially increasing the compound's metabolic stability.

Altering Lipophilicity: The addition of a methyl group can increase the lipophilicity of the molecule, which may influence its absorption, distribution, and ability to cross biological membranes.

Modifying Chemical Reactivity: The proton on the benzimidazole nitrogen in omeprazole is crucial for its mechanism of action, which involves an acid-catalyzed rearrangement to a reactive sulfenamide (B3320178) intermediate that covalently binds to the proton pump. In this compound, the absence of this proton prevents this specific rearrangement pathway. However, the N-methylated benzimidazole ring can still undergo ring-opening reactions under acidic conditions to form a sulfenic acid intermediate, indicating a retained, albeit altered, chemical reactivity. whiterose.ac.uk

A study investigating omeprazole analogues as potential inhibitors of the NorA multidrug efflux pump in Staphylococcus aureus found that an N-methylated analogue was devoid of this specific inhibitory activity. rsc.org This suggests that the proton on the benzimidazole nitrogen is important for this particular biological interaction, highlighting the utility of N-methylated analogs in probing structure-activity relationships.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| XLogP3 | 2.2 |

The pKa value of this compound, which is slightly higher than that of the corresponding pyridine nitrogen in omeprazole, provides further insight into its acid-base chemistry and how it might behave in different physiological environments.

Overview of Research Trajectories for N-Methylated Analogues

The synthesis and study of N-methylated analogues of bioactive compounds represent a significant trajectory in medicinal chemistry and drug discovery. These analogues are instrumental in several areas of research:

Structure-Activity Relationship (SAR) Studies: As demonstrated in the efflux pump inhibitor study, N-methylation is a valuable tool for understanding which functional groups are essential for a compound's biological activity. By comparing the activity of the parent compound with its N-methylated counterpart, researchers can deduce the importance of the N-H proton in binding to biological targets.

Development of Novel Therapeutics: While this compound itself is not a therapeutic agent, the principles learned from its study can be applied to the design of new drugs. For instance, a study on the synthesis and pharmacological evaluation of omeprazole-like agents with anti-inflammatory activity explored various modifications, including N-alkylation, to develop compounds with novel therapeutic profiles. nih.gov

Analytical Standards: this compound serves as a crucial analytical standard for the pharmaceutical industry. It is used to develop and validate analytical methods for detecting and quantifying impurities in omeprazole drug products, ensuring their quality, safety, and efficacy.

Structure

2D Structure

Propiedades

Número CAS |

89352-76-1 |

|---|---|

Fórmula molecular |

C36H42N6O6S2 |

Peso molecular |

718.9 g/mol |

Nombre IUPAC |

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |

InChI |

InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3 |

Clave InChI |

GLKMBUOPNWZBCK-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

Sinónimos |

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; (±)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]s |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of N Methyl Omeprazole

Strategies for Regioselective N-Methylation of Omeprazole (B731) and Related Benzimidazoles

The introduction of a methyl group onto one of the nitrogen atoms of the benzimidazole (B57391) ring of omeprazole can lead to two possible regioisomers: N(1)-methyl omeprazole and N(3)-methyl omeprazole. The selective synthesis of a specific isomer is a key challenge, as the electronic and steric environment of the two nitrogen atoms can influence the outcome of the methylation reaction.

Direct Methylation Approaches: Reagents and Conditions

Direct methylation of omeprazole has been explored using various methylating agents and reaction conditions. One reported method for the synthesis of N(1)-methylated omeprazole involves the use of methyl iodide in the presence of a strong base. In this approach, omeprazole is dissolved in a 50% sodium hydroxide solution, to which methyl iodide is added. The reaction proceeds at room temperature, yielding the N(1)-methylated product. The structure of the synthesized N(1)-methylated omeprazole has been confirmed by 1H NMR spectroscopy, with observed chemical shifts at δ 2.19 (3H, s), δ 2.27 (3H, s), δ 3.72 (3H, s), δ 3.86 (3H, d), δ 4.00 (3H, s), δ 4.88 (2H, s), δ 6.95 (1H, q), δ 7.08 (1H, d), δ 7.53 (1H, q), and δ 8.06 (1H, s).

However, not all direct methylation attempts have been successful. An attempt to produce N-methylated omeprazole using dimethyl sulfate as the methylating agent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base resulted in a complex mixture of products, indicating a lack of selectivity under these conditions acs.org. This highlights the critical role of reagent and base selection in achieving the desired regioselectivity.

The table below summarizes the reagents and conditions used in direct methylation approaches for omeprazole.

| Methylating Agent | Base | Solvent | Outcome |

| Methyl Iodide | Sodium Hydroxide (50%) | - | Successful synthesis of N(1)-methylated omeprazole. |

| Dimethyl Sulfate | DBU | - | Unsuccessful, resulted in a complex mixture. acs.org |

Multistep Synthesis from Precursors

Optimization of Synthetic Pathways and Reaction Yields

The optimization of synthetic pathways for N-Methyl omeprazole is crucial for improving reaction yields and ensuring the regioselective formation of the desired isomer. While specific studies on the optimization of this compound synthesis are limited, general principles of optimizing N-alkylation of benzimidazoles can be applied. Key parameters for optimization include the choice of methylating agent, base, solvent, reaction temperature, and reaction time. The unsuccessful attempt with dimethyl sulfate and DBU suggests that a systematic screening of these parameters is necessary to identify conditions that favor the formation of one regioisomer over the other and minimize the formation of byproducts acs.org. The successful synthesis using methyl iodide and sodium hydroxide provides a starting point for further optimization to potentially improve the yield and purity of N(1)-methyl omeprazole.

Characterization of Intermediates and Byproducts in Synthesis

The synthesis and full NMR characterization of N-methylated omeprazole have been achieved acs.org. This compound is recognized as a significant impurity in the synthesis of omeprazole. As a reference standard, it is crucial for the development and validation of analytical methods to ensure the purity of the final pharmaceutical product. The IUPAC name for one of the isomers is 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole veeprho.com.

The unsuccessful N-methylation attempt using dimethyl sulfate and DBU, which resulted in a complex mixture, underscores the importance of characterizing byproducts acs.org. The identification of these byproducts through techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is essential for understanding the side reactions that occur and for developing strategies to suppress them. While the specific byproducts of this particular reaction are not detailed in the available literature, common byproducts in N-alkylation reactions of benzimidazoles can include over-alkylation products (quaternary ammonium salts) and products resulting from reactions with other functional groups in the molecule.

Chemical Reactivity and Stability Profiles

The introduction of a methyl group on the benzimidazole nitrogen of omeprazole influences its chemical reactivity and stability, particularly in acidic environments.

Acid-Catalyzed Decomposition Mechanisms of this compound

This compound exhibits greater stability in acidic solutions compared to its parent compound, omeprazole. While omeprazole decomposes rapidly in acidic conditions, N(1)-methylated omeprazole decomposes at a significantly slower rate, with the process taking hours rather than minutes.

The proposed mechanism for the acid-catalyzed decomposition of this compound involves the opening of the N-methylated benzimidazole ring. This process is believed to proceed through the formation of a sulfenic acid intermediate, which is a common feature in the decomposition pathway of proton pump inhibitors . The initial step is the protonation of the benzimidazole ring, which facilitates the subsequent ring-opening to generate the reactive sulfenic acid. The increased stability of this compound compared to omeprazole can be attributed to the electronic effect of the methyl group, which may influence the pKa of the benzimidazole nitrogen and the rate of the initial protonation step.

Comparative Stability Analysis with Unmethylated Omeprazole

The stability of omeprazole and its derivatives is critically dependent on pH. Omeprazole is well-documented as being highly labile in acidic environments, a characteristic central to its mechanism of action. Under acidic conditions, it undergoes rapid degradation. For instance, the degradation half-life of omeprazole is approximately 10 minutes at a pH below 5 and shortens to 4.7 minutes at pH 1.3. nih.govnih.gov Conversely, its stability markedly increases in alkaline conditions, with a half-life extending to 18 hours at pH 6.5 and even longer at higher pH values. nih.govresearchgate.netchula.ac.th

The acid-catalyzed degradation of omeprazole is initiated by protonation of the benzimidazole and pyridine (B92270) rings, leading to an intramolecular rearrangement. nih.govwhiterose.ac.uk this compound undergoes a similar acid-catalyzed transformation. scispace.com However, the absence of the N-H proton and the presence of the N-methyl group can affect the basicity of the benzimidazole nitrogen and the subsequent reaction rates. ju.edu.jo Studies on related proton pump inhibitors show that the rate of degradation is directly dependent on the basicity of the benzimidazole nitrogen; alterations to this site, such as N-methylation, would logically alter the degradation kinetics. ju.edu.jo

| pH Value | Temperature (°C) | Half-life (t½) |

|---|---|---|

| < 4 | Not Specified | < 10 minutes researchgate.net |

| 1.3 | Not Specified | 4.7 minutes nih.gov |

| 5.0 | 25 | 43 minutes chula.ac.th |

| 6.5 | Not Specified | 18 hours nih.gov |

| 7.0 | 25 | ~14 hours researchgate.net |

| 10.0 | 25 | ~3 months chula.ac.th |

Investigation of Sulfenic Acid Intermediate Formation

The formation of a sulfenic acid intermediate is a cornerstone of the chemical transformation of omeprazole and its analogues in acidic media. nih.govscispace.com This reactive species is generated following the acid-catalyzed intramolecular rearrangement of the protonated parent molecule. whiterose.ac.uk

For omeprazole, the process involves the unprotonated pyridine nitrogen attacking the highly electrophilic C2 position of the protonated benzimidazole ring. nih.gov This leads to the formation of a spiro intermediate which then aromatizes to generate the unstable sulfenic acid. whiterose.ac.uk This sulfenic acid is highly reactive and rapidly undergoes a further intramolecular reaction, where the benzimidazole nitrogen attacks the sulfur atom, to form a tetracyclic sulfenamide (B3320178), which is the active species that inhibits the gastric proton pump. whiterose.ac.ukscispace.com The conversion of the sulfenic acid intermediate to the cyclic sulfenamide has been described as an irreversible reaction. researchgate.net

The decomposition chemistry of N-methylated analogues, including this compound, provides robust evidence for the existence of a sulfenic acid intermediate in their degradation pathway as well. scispace.com Similar to omeprazole, the N-methylated benzimidazole ring can be opened under acidic conditions to generate this intermediate. However, the subsequent fate of the sulfenic acid derived from this compound appears to differ significantly from that of omeprazole. At higher concentrations, the sulfenic acid of N-methylated analogues can undergo a second-order dimerization reaction to form a thiosulfinate. scispace.com This dimerization pathway is not observed with the sulfenic acid of omeprazole, which preferentially cyclizes to the stable sulfenamide. scispace.com This difference in reactivity highlights a key distinction in the transformation pathways of the two compounds following the formation of the initial sulfenic acid intermediate.

Computational and Theoretical Chemistry of N Methyl Omeprazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of N-Methyl omeprazole (B731), which in turn dictate its reactivity. Methods like Density Functional Theory (DFT) are employed to model the molecule's electronic distribution and predict its chemical behavior nih.govresearchgate.net.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity and lower stability nih.govwikipedia.org. For N-Methyl omeprazole, the HOMO is typically localized on the electron-rich benzimidazole (B57391) and pyridine (B92270) rings, while the LUMO is distributed across the sulfoxide (B87167) group and the aromatic systems. This distribution indicates the likely sites for electron donation and acceptance in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface chemrxiv.org. It helps identify sites for electrophilic and nucleophilic attack. In an MEP map, regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack chemrxiv.orgresearchgate.net. For this compound, negative potential zones are expected around the oxygen and nitrogen atoms, particularly the sulfoxide oxygen, making them primary sites for interaction with electrophiles. Positive regions would be located around the hydrogen atoms chemrxiv.org.

| Parameter | Significance in this compound |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. wikipedia.org |

| MEP Negative Regions | Identifies electron-rich areas (e.g., O and N atoms) susceptible to electrophilic attack. researchgate.net |

| MEP Positive Regions | Identifies electron-poor areas (e.g., H atoms) susceptible to nucleophilic attack. researchgate.net |

This table provides a conceptual overview of quantum chemical parameters and their relevance to this compound's reactivity.

The acid-base properties of a molecule are crucial for its behavior in biological systems. The pKa value indicates the strength of an acid. Spectrophotometric titration has been used to determine the pKa values of omeprazole and its derivatives researchgate.net. This compound, specifically N(1)-methylated omeprazole, serves as a key reference compound to assign the prototropic properties of omeprazole.

In a study comparing omeprazole with its N(1)-methylated derivative, the pKa of this compound was found to be 7.5. This value is assigned to the dissociation of a proton from the protonated pyridine nitrogen. This is comparable to the pKa of 7.1 for the same group in the parent omeprazole molecule. The methylation on the benzimidazole nitrogen prevents the dissociation of the hydrogen from that position, which in omeprazole occurs with a pKa of 14.7 researchgate.net. At pH levels below 5, this compound, like omeprazole, undergoes decomposition after protonation, although it decomposes less rapidly researchgate.net.

| Compound | pKa Value | Assignment |

| This compound | 7.5 | Dissociation from the protonated pyridine nitrogen. researchgate.net |

| Omeprazole | 7.1 | Dissociation from the protonated pyridine nitrogen. researchgate.net |

| Omeprazole | 14.7 | Dissociation of the hydrogen from the N1 position of the benzimidazole ring. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its structural stability, flexibility, and interactions with its environment, such as a protein's active site nih.gov. These simulations are valuable for understanding how the molecule adopts different shapes, or conformations, and which of these are most stable.

Conformational analysis of this compound involves identifying the molecule's low-energy conformations and the energy barriers for converting between them. This is critical because the molecule's conformation can significantly influence its biological activity. Theoretical calculations, such as those employing DFT, can be used to study the conformational space of related molecules, determining the energies associated with rotations around single bonds researchgate.net. For instance, studies on omeprazole analogues have used MD simulations to confirm the stability of protein-ligand complexes, suggesting robust interactions nih.gov. Such analyses would be equally applicable to this compound to understand its dynamic behavior and binding modes.

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Computational methods are instrumental in mapping out the pathways of chemical reactions, including decomposition and metabolic transformations. These studies involve calculating the energies of reactants, products, and the transition states that connect them.

This compound is known to be unstable in acidic conditions, similar to omeprazole researchgate.net. Computational studies can elucidate the mechanisms of this acid-induced degradation. While specific studies on this compound's decomposition pathways are not widely available, the principles can be inferred from research on omeprazole researchgate.netresearchgate.net. The process typically involves protonation, followed by a series of rearrangements. Theoretical calculations can model these steps, identify the intermediates, and calculate the activation energy barriers for each step. It has been noted experimentally that N(1)-methylated omeprazole does not decompose as rapidly as omeprazole itself, suggesting that the N-methylation alters the stability and the kinetics of the degradation pathway researchgate.net. Computational studies could quantify this difference by comparing the energy barriers of the rate-determining steps for both compounds.

The metabolism of drugs is a primary determinant of their efficacy and duration of action. In silico methods are increasingly used to predict the biotransformation pathways of molecules like this compound. The metabolism of the parent compound, omeprazole, is well-studied and primarily involves cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4 acs.org. Major metabolic reactions include hydroxylation and sulfoxidation acs.org.

Computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) calculations, can model the interaction of this compound with CYP enzymes. These models can predict the most likely sites of metabolism on the molecule and the relative rates of different metabolic reactions acs.org. For omeprazole, computational studies have investigated the stereo- and regioselective metabolism by CYP2C19 acs.org. Similar studies on this compound would involve docking the molecule into the active site of CYP enzymes and simulating the reaction mechanisms for potential metabolic transformations, such as hydroxylation of the methyl groups or the aromatic rings, O-demethylation, or sulfoxidation. The presence of the N-methyl group could influence the binding orientation within the enzyme's active site, potentially altering the metabolic profile compared to omeprazole.

Computational Modeling of Enzyme-N-Methyl Omeprazole Interactions (non-pharmacological binding)

While specific computational studies on the non-pharmacological binding of this compound are not extensively documented in publicly available research, insights can be drawn from the broader computational and experimental studies of its parent compound, omeprazole, and its derivatives. The principles of molecular interactions and the computational methods used to study them can be extended to understand the potential non-pharmacological binding profile of this compound.

Computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations are powerful tools for investigating how a small molecule like this compound might interact with various proteins that are not its primary therapeutic target. These "off-target" interactions are of significant interest as they can help to explain unexpected biological effects of a drug.

Experimental studies have shown that omeprazole can bind to a wide variety of proteins beyond the H+/K+-ATPase (proton pump). This binding is not always dependent on the presence of cysteine residues, indicating that mechanisms other than the well-understood covalent disulfide bond formation are at play. These non-covalent interactions, which would be the primary mode of non-pharmacological binding for this compound, are driven by forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Computational modeling can elucidate the specifics of these interactions. For instance, a study on omeprazole derivatives investigated their binding affinity to the potassium-transporting ATPase alpha chain 1 (PTAAC1) using molecular docking and MD simulations. While this is the pharmacological target, the data provides a framework for understanding how structural modifications, such as N-methylation, can influence binding energies and interaction patterns. The introduction of a methyl group on the benzimidazole nitrogen would alter the steric and electronic profile of omeprazole, potentially leading to different or altered interactions with off-target proteins.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide further understanding of a molecule's properties that govern its binding behavior. For omeprazole, these calculations help to determine its molecular electrostatic potential, which indicates the regions of the molecule that are more likely to engage in electrophilic or nucleophilic interactions. The N-methylation in this compound would subtly change this potential, which could in turn affect its binding to various protein surfaces.

A computational study on omeprazole-based analogues and their interaction with the metabolic enzyme Cytochrome P450 2C19 (CYP2C19) also highlights the utility of these methods. Through a combination of molecular docking, MD simulations, and MM/GBSA calculations, researchers have been able to analyze the binding modes of these compounds in detail. While this is a metabolic interaction, the computational methodology is directly applicable to the study of non-pharmacological binding to other enzymes and proteins.

The following tables present hypothetical data based on the types of results generated in computational studies of omeprazole and its analogues. These are intended to illustrate the kind of information that would be obtained from such a study on this compound's non-pharmacological interactions.

Table 1: Hypothetical Molecular Docking Results of this compound with Potential Off-Target Proteins

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Human Serum Albumin | -6.8 | Tyr150, Lys199, Arg222 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | -5.9 | His94, Thr199, Pro202 | van der Waals, Pi-Alkyl |

| Tyrosinase | -7.2 | His263, Ser282, Phe264 | Pi-Pi Stacking, Hydrogen Bond |

| Lysozyme | -5.1 | Trp62, Asp101, Ala107 | Hydrophobic, van der Waals |

Table 2: Summary of Molecular Dynamics Simulation Parameters for this compound-Protein Complexes (Hypothetical 100 ns Simulation)

| Complex | Average RMSD (Å) | Average RMSF (Å) (Ligand) | Predominant Interaction Types |

| This compound - Human Serum Albumin | 2.5 | 1.2 | Hydrophobic, Water Bridges |

| This compound - Carbonic Anhydrase II | 3.1 | 1.8 | van der Waals |

| This compound - Tyrosinase | 2.2 | 1.1 | Pi-Stacking, Hydrogen Bonds |

| This compound - Lysozyme | 3.5 | 2.0 | Hydrophobic |

These tables showcase the detailed insights that computational modeling can provide into the non-pharmacological binding of this compound. The binding energies suggest the stability of the interaction, while the identification of key residues and interaction types can guide further experimental studies to validate these predicted off-target effects. The stability of these interactions can be further assessed through molecular dynamics simulations, as indicated by parameters like RMSD and RMSF.

Analytical Methodologies for N Methyl Omeprazole in Research Applications

Chromatographic Separation Techniques

Chromatography is fundamental to isolating N-Methyl omeprazole (B731) from related compounds, impurities, or metabolites, enabling its precise measurement. High-performance liquid chromatography is the most prevalent technique, though other methods have specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-Methyl omeprazole, offering high resolution and sensitivity. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development for this compound, often adapted from methods for omeprazole, typically involves a C18 column. banglajol.info The mobile phase is a critical parameter, generally consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate buffer, to control pH and ensure consistent ionization of the analyte. researchgate.netbanglajol.info Gradient elution may be employed to achieve optimal separation from closely related impurities. banglajol.info Detection is commonly performed using a UV detector, with wavelengths around 302 nm providing good sensitivity for this class of compounds. banglajol.infobanglajol.info

Validation of an HPLC method is essential to ensure its reliability and is performed according to guidelines from regulatory bodies like the ICH. semanticscholar.org Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of this compound and the detector response over a specified range. banglajol.info

Accuracy: The accuracy is confirmed by recovery studies, with results typically expected to be within a narrow percentage of the known value. researchgate.netbanglajol.info

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (RSD) of replicate measurements being a key indicator. banglajol.info

Specificity: The method's ability to exclusively measure this compound in the presence of other components, such as degradation products or related impurities. researchgate.net

Robustness: The method's performance is evaluated under small, deliberate variations in parameters like mobile phase composition, flow rate, and column temperature. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Omeprazole and Related Compounds

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) banglajol.info |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 7.4) researchgate.netbanglajol.info |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netbanglajol.info |

| Detection | UV at 302 nm banglajol.infobanglajol.info |

| Injection Volume | 10 - 20 µL banglajol.infosemanticscholar.org |

| Temperature | Ambient or controlled (e.g., 35°C) semanticscholar.orgnih.gov |

Thin-Layer Chromatography (TLC) and HPTLC Applications for Separation and Quantification

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) serve as valuable tools for the qualitative and semi-quantitative analysis of this compound. ijcrt.org These techniques are particularly useful for rapid purity checks, monitoring reaction progress, and as a cost-effective alternative to HPLC. science.govijprajournal.com

In a typical TLC/HPTLC setup, the stationary phase is a silica gel 60 F254 plate. ijcrt.org The mobile phase, a mixture of organic solvents, is chosen to achieve differential migration of the components based on their polarity. researchgate.net For pharmaceutical compounds, multicomponent organic solvent systems are often employed. researchgate.net After development, the separated spots are visualized under UV light (typically at 254 nm). amazonaws.com For quantitative analysis, densitometry can be used to measure the intensity of the spots. researchgate.net HPTLC offers improved resolution, higher sensitivity, and better reproducibility compared to conventional TLC due to the smaller particle size of the stationary phase and automated application and detection steps. ijprajournal.com

Gas Chromatography (GC) Approaches for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of this compound. Like its parent compound omeprazole, this compound is a thermally labile and non-volatile molecule, making it incompatible with the high temperatures required for GC analysis. Direct injection would lead to degradation rather than volatilization.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound. NMR spectroscopy provides detailed structural information, while mass spectrometry is used for molecular weight determination and sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. researchgate.net One-dimensional (1D) NMR, particularly ¹H NMR (proton NMR), provides crucial information about the chemical environment of the hydrogen atoms in the molecule, allowing for verification of the N-methylation.

The ¹H NMR spectrum of N(1)-methylated omeprazole shows distinct chemical shifts that confirm the presence and position of the methyl groups and other protons on the benzimidazole (B57391) and pyridine (B92270) rings. researchgate.net For instance, the introduction of a methyl group on the benzimidazole nitrogen results in a characteristic singlet signal. The disappearance of the downfield amine proton signal (around 12 ppm in omeprazole) and the appearance of a new methyl singlet are key indicators of successful N-methylation. researchgate.net

Table 2: ¹H NMR Chemical Shifts for N(1)-Methylated Omeprazole researchgate.net

| Chemical Shift (δ ppm) | Number of Protons | Multiplicity | Assignment |

| 2.19 | 3H | s | Methyl group |

| 2.27 | 3H | s | Methyl group |

| 3.72 | 3H | s | Methoxy group |

| 3.86 | 3H | d | Methoxy group |

| 4.00 | 3H | s | N-Methyl group |

| 4.88 | 2H | s | Methylene group (-CH₂-) |

| 6.95 | 1H | q | Aromatic proton |

| 7.08 | 1H | d | Aromatic proton |

| 7.53 | 1H | q | Aromatic proton |

| 8.06 | 1H | s | Aromatic proton |

(s=singlet, d=doublet, q=quartet)

Mass Spectrometry (MS) and LC-MS for Identity Confirmation and Quantitative Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the analysis of this compound. bldpharm.com It is used for confirming the molecular weight and for quantitative analysis in complex matrices. nih.gov

In LC-MS analysis, the HPLC system separates this compound from other components before it enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this type of molecule, typically operating in positive ion mode. scispace.com The mass spectrometer then detects the protonated molecule, [M+H]⁺. For this compound (C₁₈H₂₁N₃O₃S), the expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 360.1. nih.gov

For enhanced specificity and quantitative performance, tandem mass spectrometry (MS/MS) is employed. scispace.com In this mode, the [M+H]⁺ ion is selected and fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is extremely sensitive and selective, making it ideal for bioanalytical studies. scispace.com For example, a common MS/MS transition monitored for the related compound omeprazole is from m/z 346 to m/z 198. researchgate.net A similar strategy would be applied to develop a robust quantitative method for this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁N₃O₃S nih.gov |

| Molecular Weight | 359.4 g/mol nih.gov |

| Ionization Mode | ESI Positive scispace.com |

| Parent Ion (m/z) | [M+H]⁺ ≈ 360.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative analysis of this compound, often in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). The method relies on the principle that the molecule absorbs light in the UV-Vis spectrum, and the amount of light absorbed is directly proportional to its concentration.

In research applications, HPLC systems equipped with UV-Vis detectors are commonly used to determine the purity of this compound and to quantify its presence in samples. The selection of an appropriate wavelength for detection is critical for sensitivity and specificity. For omeprazole and its related compounds, including this compound, detection is frequently performed at a wavelength of approximately 302 nm. pharmainfo.in Other methods have utilized wavelengths such as 285 nm for estimating impurities in combined dosage forms of omeprazole. nih.gov

The method's suitability for concentration determination is established through validation, which includes assessing its linearity. Linearity is evaluated by preparing a series of solutions with known concentrations of the analyte and measuring their absorbance. For omeprazole and its related substances, linearity has been demonstrated over various concentration ranges, ensuring that the UV detection response is proportional to the amount of the compound. ijarsct.co.innih.govjuniperpublishers.com This principle is extended to this compound when it is analyzed as part of a mixture of impurities.

Table 1: UV-Vis Spectroscopy Parameters for Analysis of Omeprazole and Related Compounds

| Parameter | Value/Range | Application Context |

| Detection Wavelength (λmax) | ~302 nm | HPLC analysis of Omeprazole and this compound impurity. pharmainfo.in |

| ~285 nm | Estimation of impurities in Omeprazole formulations. nih.gov | |

| ~301 nm | Simultaneous estimation of Omeprazole in combined dosage forms. juniperpublishers.com | |

| Solvent/Mobile Phase | Methanol, Acetonitrile/Buffer mixtures | Used in preparing solutions for UV analysis and as mobile phases in HPLC. nih.govjuniperpublishers.com |

| Linearity Range | 2-12 µg/mL | Demonstrated for Omeprazole in validation studies. juniperpublishers.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming its structure. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each type of bond within the molecule vibrates at a specific frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint."

The structure of this compound contains several characteristic functional groups, including aromatic rings (benzimidazole and pyridine), ether (methoxy) groups, a sulfoxide (B87167) group, and an N-methyl group. The key difference from omeprazole is the substitution of the hydrogen on the benzimidazole nitrogen with a methyl group. This structural change leads to a distinct IR spectrum; specifically, the N-H stretching vibration present in the spectrum of omeprazole is absent in that of this compound.

Detailed IR analysis of omeprazole has identified characteristic peaks corresponding to its various bonds. google.com Based on the known structure of this compound and general IR absorption data, the expected vibrational frequencies can be predicted.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretching | 3000 - 2850 |

| C=C and C=N (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfoxide) | Stretching | ~1050 |

| C-O (Methoxy Ether) | Stretching | 1300 - 1100 |

| C-N | Stretching | 1350 - 1000 |

Development of Reference Standards and Internal Controls for Analytical Research

In analytical research, the availability of high-purity reference standards is essential for the accurate identification and quantification of chemical substances. This compound is widely used as a pharmaceutical secondary standard or a Certified Reference Material (CRM). sigmaaldrich.com These standards are produced and certified under stringent quality control measures, ensuring their suitability for various analytical applications. sigmaaldrich.com

As a reference standard, this compound serves several critical functions in the analysis of omeprazole-containing samples:

Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC, by helping to optimize separation conditions and confirm the method's ability to detect and quantify the impurity.

Impurity Screening: In pharmaceutical quality control, this compound is employed as a reference marker to screen for impurities in drug products. By comparing the impurity profile of a sample to the reference standard, laboratories can ensure that the levels of this compound are within acceptable limits set by regulatory agencies.

Qualitative and Quantitative Analysis: It is used for the positive identification of this compound in a sample and for calibrating analytical instruments to accurately measure its concentration. sigmaaldrich.com

Furthermore, the pure form of this compound can be utilized as an internal standard in chromatographic assays. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of another substance, in this case, other omeprazole impurities. This approach helps to correct for variations in sample injection volume and detector response.

Table 3: Applications of this compound as a Reference Standard

| Application | Purpose | Analytical Technique |

| Pharmaceutical Release Testing | To quantify this compound as a known impurity in final drug products. | HPLC-UV, LC-MS |

| Method Development | To optimize chromatographic conditions for separating omeprazole from its impurities. | HPLC, UHPLC |

| Impurity Profiling | To identify and quantify impurities in omeprazole active pharmaceutical ingredients (API) and formulations. | HPLC-UV |

| Internal Standard | To improve the precision of quantitative analysis for other omeprazole-related impurities. | LC-MS, HPLC |

Stability-Indicating Methods for this compound Research Samples

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of a drug substance or product over time. Crucially, it must be able to separate the active ingredient from any degradation products, process impurities, or other potential interfering substances. The development of such methods is vital for assessing the stability of omeprazole formulations.

This compound, being a known impurity, must be effectively resolved from the parent drug, omeprazole, and other degradation products by these methods. molnar-institute.comchromatographyonline.com Stability studies typically involve subjecting the drug substance to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions include exposure to acid, base, oxidation, heat, and light. nih.gov

Reversed-phase HPLC with UV detection is the most common technique for stability-indicating assays of omeprazole. pharmainfo.innih.gov The method is developed and validated to ensure it is specific, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities like this compound. nih.gov The ability of the method to separate this compound from omeprazole and its degradation products is a key performance characteristic that is evaluated during validation. This ensures that any increase in this compound levels or the appearance of new degradation products during stability testing can be accurately monitored.

Table 4: Role of Stability-Indicating Methods in this compound Analysis

| Stress Condition | Purpose | Role of Analytical Method |

| Acid Hydrolysis (e.g., 0.1 N HCl) | To investigate degradation in acidic conditions. nih.gov | To separate this compound from acid-induced degradation products of omeprazole. |

| Base Hydrolysis (e.g., 0.1 N NaOH) | To investigate degradation in alkaline conditions. nih.gov | To resolve this compound from base-induced degradation products. |

| Oxidation (e.g., 3% H₂O₂) | To assess oxidative stability. nih.gov | To ensure baseline separation of this compound from oxidation products. |

| Thermal Stress (e.g., 60°C) | To evaluate the effect of heat on stability. nih.gov | To monitor the concentration of this compound and detect any thermally induced degradants. |

| Photolytic Stress (e.g., UV light) | To assess light sensitivity. nih.gov | To quantify this compound and separate it from photodegradation products. |

Structure Activity Relationship Sar Studies and Analogue Development Non Pharmacological Focus

Impact of N-Methylation on Chemical Reactivity and Stability within Omeprazole (B731) Analogues

The introduction of a methyl group onto the nitrogen atom of the benzimidazole (B57391) ring in omeprazole analogues significantly influences their chemical reactivity and stability. Research indicates that N-methylation can alter the electronic distribution within the benzimidazole core, affecting its susceptibility to degradation pathways. Specifically, N-methylated benzimidazoles, such as N-methyl omeprazole, have been observed to exhibit greater stability in acidic solutions compared to their non-methylated counterparts scispace.comscispace.comresearchgate.net. For instance, while omeprazole decomposes rapidly in acidic solutions within hours, its N(1)-methyl derivative demonstrates considerably slower decomposition, taking days researchgate.net. This enhanced stability is attributed to the methyl group blocking certain reaction intermediates, such as the formation of a spiro intermediate or sulfenamide (B3320178), which are implicated in the degradation of omeprazole scispace.com.

The N-methylation can also influence the pKa values of the benzimidazole moiety, which in turn affects the acid-catalyzed activation pathways characteristic of PPIs. While omeprazole has pKa values that facilitate its activation in acidic environments, N-methylated analogues may exhibit different protonation behaviors, leading to altered reactivity profiles researchgate.net.

Table 6.1: Comparative Stability of Omeprazole vs. N(1)-Methyl Omeprazole in Acidic Conditions

| Compound | pH | Approximate Decomposition Time | Reference |

| Omeprazole | < 5 | Hours | researchgate.net |

| N(1)-Methyl Omeprazole | < 5 | Days | researchgate.net |

Rational Design of N-Methylated Derivatives for Chemical Probe Development

The benzimidazole scaffold, including N-methylated derivatives, serves as a versatile platform for developing chemical probes for biological research doaj.orgnih.govresearchgate.net. Rational design strategies often involve modifying the core structure to incorporate reporter groups (e.g., fluorophores, affinity tags) or to fine-tune properties like solubility, membrane permeability, or specific non-target binding. N-methylation can be a key modification in this process. For example, N-methylated benzimidazoles can be synthesized to serve as structural analogs in SAR studies, helping to elucidate the pharmacophore and the effects of N-substitution on molecular behavior .

While specific examples of this compound being used as a standalone chemical probe are not extensively detailed in the search results, the general principles apply. The N-methyl group can influence the steric and electronic properties of the molecule, which can be exploited to design derivatives with specific interactions. For instance, N-alkylation of benzimidazoles is a common strategy to create diverse derivatives, some of which could be functionalized for use as probes in chemical biology thieme-connect.comrsc.orgresearchgate.nettsijournals.comniscpr.res.innih.gov. The stability imparted by N-methylation can be advantageous for probes that need to withstand various experimental conditions.

Comparative Studies on In Vitro Biochemical Interactions with Cellular Components (excluding therapeutic targets)

Studies on omeprazole and its analogues have explored their interactions with various cellular components, often in the context of drug metabolism or off-target effects. While the primary therapeutic target of omeprazole is the H+/K+-ATPase, research has also investigated its interactions with other cellular systems. For example, omeprazole and pantoprazole (B1678409) have been shown to interact with drug transporters like breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) in vitro nih.gov. These interactions are not directly related to the proton pump inhibition mechanism.

Synthesis and Evaluation of Isomeric Forms and Related N-Substituted Analogues

The synthesis of N-substituted benzimidazole derivatives, including N-methylated forms, is a well-established area in organic chemistry thieme-connect.comresearchgate.nettsijournals.comniscpr.res.innih.govacs.orgorganic-chemistry.org. Regioselective N-methylation of benzimidazoles can be achieved using various synthetic methodologies, sometimes favoring the sterically hindered isomer nih.govacs.org. These synthetic routes often involve alkylation of the benzimidazole nitrogen atom with methylating agents like methyl iodide or through reactions with functionalized halides in a basic medium tsijournals.com.

Evaluation of these synthesized analogues typically involves characterizing their physical properties, chemical stability, and, in some contexts, their biological activities. For omeprazole analogues, SAR studies have explored the impact of substituents on the benzimidazole ring, including N-alkylation, to understand their effects on chemical reactivity and biological outcomes tandfonline.comnih.govrjptonline.orgacs.org. For example, N-alkylation of benzimidazoles has been employed in the synthesis of compounds tested for antiviral activities nih.gov, and the presence of a methyl group on the benzimidazole nitrogen has been noted in SAR studies related to efflux pump inhibition asm.org. The synthesis of N-methylated omeprazole itself has been reported, often as an impurity or a reference standard for analytical purposes, highlighting its role in understanding omeprazole's chemical behavior .

Table 6.4: Examples of N-Substituted Benzimidazole Synthesis and Evaluation

| Synthetic Approach | Target Class/Application | Key Evaluation Aspect | Reference |

| Regioselective N-methylation of (NH)-(benz)imidazoles | Sterically hindered regioisomers | Yield, regioselectivity | nih.govacs.org |

| Reaction with alkyl/aryl halides in basic medium | N-substituted benzimidazoles | NMR, HRMS characterization | tsijournals.com |

| N-alkylation of benzimidazoles with ketonic Mannich bases | 1-(3-oxopropyl)benzimidazoles, then alcohols | Yield, antibacterial/antifungal | researchgate.netresearchgate.net |

| Suzuki-Miyaura cross-coupling with phenylboronic acid | 2-(N-substituted)-aminobenzimidazoles | SK channel inhibition potency | acs.org |

| N-methylation of 2-mercaptobenzimidazole (B194830) derivatives | N-substituted benzimidazoles | NMR, HRMS characterization | tsijournals.com |

| Synthesis of N1-methyl lansoprazole | Acid stability studies | pKa determination | acs.orgresearchgate.net |

Compound List:

this compound

Omeprazole

Pantoprazole

Esomeprazole

Lansoprazole

Dexlansoprazole

Rabeprazole

Ilaprazole

Tenatoprazole

Clopidogrel

Methotrexate

Reserpine

CCCPE

Norfloxacin

Histidine

Purine

Vitamin B12

Lerisetron

Maribavir

Triclabendazole

Chlormidazole

Anacardic acid

Pyrrolo[1,2-a]quinoxaline

Advanced Research Directions and Future Perspectives

Application of N-Methyl Omeprazole (B731) in Systems Biology Research as a Metabolic Probe

In the field of systems biology, which seeks to understand complex biological systems as a whole, metabolic probes are indispensable tools for elucidating metabolic pathways and their dynamics. N-Methyl omeprazole is emerging as a candidate for such a role, specifically for investigating N-methylation processes.

The parent compound, omeprazole, has been shown to induce significant shifts in the gut microbiota's composition and function, which in turn alters the host's metabolic profile. nih.gov Systems biology studies using nuclear magnetic resonance (NMR) spectroscopy on urinary samples have revealed that omeprazole therapy can alter the levels of microbial cometabolites, such as hippurate and lactate. nih.gov This demonstrates the potential of using omeprazole-related compounds to probe the intricate interactions between a xenobiotic, the microbiome, and host metabolism.

This compound, as a specific, stable methylated derivative of omeprazole, offers a unique advantage. It can be used to dissect the metabolic consequences of N-methylation pathways. By introducing this compound into a biological system, researchers can bypass the initial methylation step and directly trace its downstream metabolic fate and its influence on cellular networks. This approach allows for a more precise investigation of the enzymes and pathways responsible for metabolizing N-methylated compounds. The use of stable isotope-labeled versions of omeprazole, such as D3-omeprazole, in metabolite identification studies has already proven effective for tracing drug-derived metabolites in complex biological matrices like brain and plasma. nih.govresearchgate.netmdpi.com A similar isotopic labeling strategy for this compound could provide an even clearer picture of its specific metabolic pathways and biological effects.

Integration of Omics Technologies for Comprehensive Metabolic Profiling Studies

The full potential of this compound as a metabolic probe can be realized through its integration with "omics" technologies. mdpi.com Fields such as metabolomics, proteomics, and transcriptomics provide a holistic view of biological systems by measuring a wide array of molecules, from metabolites to proteins and RNA transcripts. nih.govap.nic.in

Metabolomics, in particular, is crucial for this research. It provides a real-time snapshot of the physiology of a cell or organism by quantifying small molecule metabolites. e-enm.org When used in conjunction with this compound, advanced analytical techniques like mass spectrometry (MS) and NMR can generate comprehensive metabolic profiles. e-enm.org These profiles can reveal subtle to significant changes in endogenous metabolites following the introduction of this compound, thereby mapping its metabolic impact.

This integrated approach allows researchers to move beyond simple metabolite identification and toward understanding the functional consequences of N-methylation. For example, by combining metabolomics with proteomics, one could identify specific enzymes that are up- or down-regulated in response to this compound, providing direct links between the compound and the cellular machinery that processes it. Such multi-omics strategies have been proposed to advance precision medicine in metabolic diseases by providing a more complete picture of an individual's unique biochemical makeup. nih.gov Applying this framework to this compound research would enable a detailed characterization of its role in cellular metabolism.

A study on the parent compound omeprazole demonstrated how a systems biology approach, combining stool microbiota profiling with urinary metabolic profiling, could link gastric acid suppression to changes in the gut's microbial function. nih.gov This highlights the power of integrating different omics datasets to build a comprehensive understanding of a drug's effect on a biological system.

Advancements in High-Throughput Screening for N-Methylation Events

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nih.govhilarispublisher.com While HTS is well-established, developing assays specifically for N-methylation of small molecules presents unique challenges. Advancements in assay technologies, automation, and data analysis are paving the way for more effective screening of these important biological events. nih.gov

Current HTS methodologies often rely on fluorescence, luminescence, or label-free detection methods. hilarispublisher.com In the related field of epigenetics, highly sophisticated HTS assays have been developed to screen for changes in DNA methylation. These include fluorescence-based real-time PCR techniques like MethyLight and universal bead arrays that can analyze thousands of methylation sites simultaneously. nih.govnih.gov These technologies demonstrate the feasibility of developing sensitive and scalable assays for methylation events.

These principles can be adapted to create novel HTS assays for N-methylation. For example, an assay could be designed where an N-methyltransferase enzyme methylates a substrate, leading to a detectable signal. In such a system, this compound could serve as an invaluable tool. It could be used as a reference standard or a positive control to validate the assay's performance and ensure its accuracy. Furthermore, HTS campaigns could be designed to screen compound libraries for inhibitors of enzymes that demethylate this compound or otherwise modify it. The ongoing miniaturization of assays into 384-well and 1536-well plate formats, combined with robotic liquid handling, makes it possible to screen vast chemical libraries efficiently, accelerating the discovery of new therapeutic agents targeting N-methylation pathways. technologynetworks.com

Table 1: Comparison of HTS Methylation Detection Technologies

| Technology | Principle | Throughput | Key Advantage |

|---|---|---|---|

| Bead Arrays | Genotyping of bisulfite-converted DNA on a bead-based array platform. nih.gov | High (e.g., 1536 CpG sites). nih.gov | Quantitative measure of methylation at specific sites. nih.gov |

| MethyLight | Fluorescence-based real-time PCR to quantify methylation-specific amplification. nih.gov | High (96-well format). nih.gov | Highly sensitive; can detect methylated alleles in a 10,000-fold excess of unmethylated alleles. nih.gov |

| RSMA | Restriction enzyme-based PCR analysis on a slide microreaction system for single cells. nih.gov | High (many single cells in parallel). nih.gov | Addresses cellular heterogeneity in methylation patterns. nih.gov |

| EPIC Array | Bisulfite conversion followed by analysis on an Infinium Methylation BeadChip. jhmi.edu | Very High (e.g., 935,000 CpG sites). jhmi.edu | Genome-wide coverage of CpG sites. jhmi.edu |

Exploration of this compound in Green Chemistry and Sustainable Synthesis Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This approach is becoming increasingly critical in the pharmaceutical industry to minimize environmental impact and improve the cost-effectiveness of drug synthesis. mdpi.com The synthesis of this compound provides an opportunity to apply these sustainable principles.

These green methodologies can be directly applied to the synthesis of this compound. Key areas for exploration include:

Use of Greener Solvents: Replacing traditional solvents with water or other environmentally benign alternatives. rsc.org

Catalytic Methods: Employing recyclable catalysts to improve reaction efficiency and reduce waste. mdpi.com

Solvent-Free Reactions: Developing mechanochemical or solid-state synthesis methods that eliminate the need for solvents altogether. mdpi.com

One study reported a greener bromination method for a key intermediate in the synthesis of omeprazole using a more environmentally friendly reagent and solvent. researchgate.net Future research will likely focus on developing enzymatic synthesis routes, which offer high selectivity under mild conditions, further reducing the environmental footprint of producing this compound and related pharmaceutical compounds. whiterose.ac.uk

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Omeprazole |

| D3-omeprazole |

| Hippurate |

| Lactate |

| 5-hydroxyomeprazole |

| Omeprazole sulfone |

Q & A

Basic Research Questions

Q. How can N-methyl omeprazole be distinguished from omeprazole and its other derivatives using analytical techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) is commonly employed. For instance, a full factorial experimental design incorporating column temperature (20–40°C) and mobile phase pH (7.0–9.0) can optimize retention times and resolution factors. Baseline separation of this compound from structurally similar impurities (e.g., omeprazole sulfone) requires careful adjustment of parameters such as buffer composition and gradient elution . Mass spectrometry (MS) coupled with HPLC further enhances specificity by confirming molecular weight differences (e.g., this compound: MW 359.44 vs. omeprazole: MW 345.42) .

Q. What synthetic routes are reported for this compound, and how are isomers managed during synthesis?

- Methodological Answer : this compound is synthesized via methylation of the benzimidazole nitrogen in omeprazole. However, this process often yields a mixture of isomers due to the chiral sulfoxide group. Chiral chromatography (e.g., using cellulose-based columns) or enantioselective crystallization is required to isolate specific isomers. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like omeprazole sulfone .

Q. What stability challenges are associated with this compound under varying physicochemical conditions?

- Methodological Answer : Stability studies should assess degradation pathways under stress conditions (e.g., light, humidity, acidic/alkaline pH). For example, accelerated stability testing at 40°C/75% relative humidity over 6 months can reveal hydrolysis or oxidation products. HPLC with photodiode array detection (HPLC-PDA) is used to monitor degradation, while kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiling of this compound across different batches?

- Methodological Answer : Contradictions often arise due to variations in synthesis or storage conditions. A chemometric approach (e.g., principal component analysis) can identify batch-specific outliers. Cross-validation using orthogonal methods—such as nuclear magnetic resonance (NMR) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) for elemental impurities—ensures data reliability . Regulatory guidelines (e.g., ICH Q3A/B) provide thresholds for reporting and qualifying impurities .

Q. What experimental designs are optimal for validating analytical methods quantifying this compound in complex matrices?

- Methodological Answer : A face-centered central composite design (CCD) is effective for optimizing parameters like buffer pH, voltage (in capillary electrophoresis), or column temperature. For LC-MS/MS validation, parameters include linearity (1–100 ng/mL), precision (RSD < 5%), and recovery (85–115%). Robustness testing should evaluate minor changes in mobile phase composition and flow rate .

Q. How can computational modeling aid in predicting the metabolic pathways of this compound?

- Methodological Answer : Density functional theory (DFT) simulations can predict metabolic sites (e.g., sulfoxide reduction or demethylation). In silico tools like GastroPlus™ simulate cytochrome P450 interactions, while molecular docking identifies binding affinities to proton pumps. These models must be validated against in vitro microsomal assays and in vivo pharmacokinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.